1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione

Description

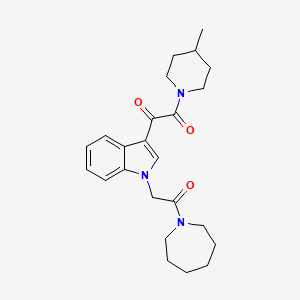

The compound 1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione (hereafter referred to as Compound A) is a diketone derivative featuring a substituted indole core. Its structure comprises:

- A 1H-indol-3-yl moiety modified at the 1-position by a 2-(azepan-1-yl)-2-oxoethyl group.

- A diketone bridge (ethane-1,2-dione) linked to a 4-methylpiperidin-1-yl substituent.

Structural determination of such compounds often relies on crystallographic tools like SHELX programs for refinement and validation .

Properties

IUPAC Name |

1-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-(4-methylpiperidin-1-yl)ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O3/c1-18-10-14-26(15-11-18)24(30)23(29)20-16-27(21-9-5-4-8-19(20)21)17-22(28)25-12-6-2-3-7-13-25/h4-5,8-9,16,18H,2-3,6-7,10-15,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIZBNNLKVMFYPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione, often referred to by its chemical structure or CAS number (436087-09-1), is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound's molecular formula is , with a molecular weight of approximately 432.56 g/mol. Its structure features an indole moiety, which is known for various biological activities, and an azepane ring that may influence its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound has significant antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate potent activity, particularly against Gram-positive bacteria.

- Anticancer Potential : In vitro studies have demonstrated that the compound possesses cytotoxic effects on several cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of A549 lung cancer cells and other tumor types.

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, with mechanisms involving the inhibition of pro-inflammatory cytokines and enzymes.

The biological activity of the compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

- Receptor Modulation : It is hypothesized that the compound interacts with neurotransmitter receptors, potentially influencing mood and cognitive functions.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study conducted on the anticancer potential of this compound revealed that it significantly inhibited cell growth in A549 cells with an IC50 value in the low micromolar range. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase. This finding highlights the need for further exploration into its use as a potential therapeutic agent in cancer treatment.

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy against various pathogens. The results indicated that the compound exhibited strong antibacterial activity against MRSA strains with an MIC of 0.98 µg/mL. Further analysis showed that it effectively disrupted biofilm formation, which is critical in treating chronic infections caused by biofilm-forming bacteria.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of Compound A with three analogs sharing the ethane-1,2-dione backbone and substituted indole/heterocyclic motifs. Key differences lie in the substituents on the indole ring and the amine-linked moieties.

Structural and Physicochemical Comparison

Key Observations

Ring Size and Flexibility: Compound A’s azepane (7-membered) may offer greater flexibility compared to 6-membered piperidine (in ) or 5-membered pyrrolidine (in ). The 4-methylpiperidine in Compound A introduces a chiral center, which could influence enantioselective interactions.

Substituent Effects: Methoxy groups in enhance polarity and hydrogen-bonding capacity, whereas phenyl () and methyl () groups prioritize hydrophobic interactions.

Research Findings and Limitations

- Structural Studies: SHELX-based crystallography has been pivotal in resolving the geometries of such diketone-indole hybrids .

- Biological Data: The evidence lacks pharmacological or biochemical studies for Compound A and its analogs.

- Synthetic Accessibility : The azepane and 4-methylpiperidine moieties in Compound A may require multi-step synthesis compared to simpler analogs like .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the indole core. A common approach includes:

Alkylation : Introducing the azepane-oxoethyl group via nucleophilic substitution using 2-chloroacetylazepane.

Coupling : Reacting the substituted indole with 4-methylpiperidine using a diketone-forming agent (e.g., oxalyl chloride).

Key intermediates include the azepane-oxoethyl-indole precursor and the 4-methylpiperidine-diketone intermediate. Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing its structural integrity?

- Methodological Answer :

- X-ray Crystallography : Provides definitive confirmation of the 3D structure, including bond angles and substituent orientations (e.g., mean C–C bond length precision: ±0.002 Å) .

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying substituent positions (e.g., indole C3 substitution confirmed by downfield shifts at δ7.4–9.1 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated vs. observed mass error <1 ppm) .

Q. What initial biological screening assays are appropriate for evaluating its bioactivity?

- Methodological Answer :

- Antioxidant Activity : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays at concentrations ≤12 ppm, with ascorbic acid as a positive control .

- Antimicrobial Screening : Broth microdilution against Staphylococcus aureus and Escherichia coli (minimum inhibitory concentration [MIC] determination) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ calculations) .

Advanced Research Questions

Q. How does the substitution pattern on the indole and piperidine rings influence biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare analogues with varying substituents (e.g., 4-ethylpiperidine vs. 4-methylpiperidine) to assess:

Hydrophobicity : LogP calculations to correlate with membrane permeability.

Steric Effects : Molecular dynamics simulations to evaluate binding pocket compatibility.

For example, bulkier substituents on the piperidine ring reduce antimicrobial efficacy due to steric hindrance .

Q. What computational strategies predict its interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use PyRx or BIOVIA Discovery Studio to dock the compound into target proteins (e.g., DNA gyrase for antimicrobial activity). Prioritize binding poses with the lowest RMSD (<2 Å) and highest Gibbs free energy (ΔG ≤ −8 kcal/mol) .

- QSAR Modeling : Generate 2D/3D descriptors (e.g., topological polar surface area) to predict bioavailability and toxicity .

Q. How can contradictory results in biological activity data be systematically addressed?

- Methodological Answer :

Meta-Analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers.

Experimental Replication : Standardize assay conditions (e.g., pH, cell line passage number) to minimize variability.

Dose-Response Curves : Re-evaluate activity at serial dilutions (e.g., 1–100 µM) to confirm potency trends .

Q. What are the critical considerations in designing ADMET studies?

- Methodological Answer :

- Absorption : Caco-2 cell monolayer assays to predict intestinal permeability.

- Metabolism : Liver microsome incubation (e.g., CYP450 isoform specificity) with LC-MS/MS metabolite identification.

- Toxicity : Ames test for mutagenicity and zebrafish embryo models for acute toxicity .

Q. What mechanistic insights explain its reactivity under various experimental conditions?

- Methodological Answer :

- Oxidation Pathways : Use DFT calculations to predict electron-rich sites (e.g., indole C2/C3 positions) prone to oxidation. Validate via HPLC-MS after H₂O₂ exposure .

- Nucleophilic Substitution : Monitor reaction kinetics with piperidine derivatives in polar aprotic solvents (e.g., DMF) to optimize yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.